molecular formula C19H19N3O2 B2951420 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 1111149-26-8

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide

Katalognummer B2951420
CAS-Nummer: 1111149-26-8
Molekulargewicht: 321.38
InChI-Schlüssel: OUSWBUZVULBWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide, and it can be caused by a variety of factors, including injury, disease, and nerve damage. EMA401 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its potential as a new treatment option for chronic pain.

Wirkmechanismus

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide works by targeting a specific protein called the angiotensin II type 2 receptor (AT2R). This receptor is found in the nervous system and is involved in regulating pain signals. This compound binds to the AT2R and blocks its activity, which reduces the transmission of pain signals to the brain. This mechanism of action is different from that of traditional pain medications, which often have unwanted side effects and can be addictive.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been found to reduce inflammation and oxidative stress, which are both associated with chronic pain. This compound has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in pain signaling.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has several advantages for use in lab experiments. The drug is easy to synthesize and has a well-defined mechanism of action, which makes it an attractive target for drug discovery research. This compound has also been shown to be effective in animal models of chronic pain, which suggests that it may have potential for use in humans.
One limitation of this compound is that it has only been evaluated for its potential as a treatment for chronic pain. It is not clear whether the drug would be effective in other conditions, such as cancer pain or acute pain. Additionally, this compound has not been tested in combination with other pain medications, which could limit its usefulness in certain patient populations.

Zukünftige Richtungen

There are several future directions for research on 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide. One area of interest is the development of new formulations of the drug that could improve its bioavailability and efficacy. Another direction is the exploration of the potential of this compound for use in combination with other pain medications, which could provide additional pain relief for patients. Additionally, further research is needed to determine the long-term safety and effectiveness of this compound in humans, as well as its potential for use in other conditions beyond chronic pain.

Synthesemethoden

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide is synthesized using a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 2-ethyl-4-quinazolinol with 3-methylphenylacetyl chloride to form the intermediate compound this compound. This intermediate is then purified and further processed to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a new treatment option for chronic pain. The drug has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. In clinical trials, this compound has demonstrated significant pain relief in patients with post-herpetic neuralgia, a type of chronic pain that occurs after shingles.

Eigenschaften

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-17-21-16-10-5-4-9-15(16)19(22-17)24-12-18(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWBUZVULBWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.